molecular formula C10H10BrClN2 B1449145 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride CAS No. 1238383-59-9

3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride

Cat. No.: B1449145
CAS No.: 1238383-59-9
M. Wt: 273.55 g/mol
InChI Key: UDAPRHUVZTWEPB-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C10H10BrClN2 and its molecular weight is 273.55 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Cell Signaling Modulation : It can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. Studies indicate that this compound may enhance caspase activity, leading to increased apoptosis in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth .
  • Antimicrobial Properties : The compound has also shown antimicrobial effects against several pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells
AntimicrobialEffective against E. coli and other pathogens
Anti-inflammatoryInhibits COX enzymes

Case Studies

  • Anticancer Evaluation : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an apoptosis-inducing agent .
  • Microbial Inhibition : Another study evaluated its effectiveness against uropathogenic E. coli, where it inhibited capsule formation by targeting specific proteins involved in the synthesis process, showcasing its antimicrobial capabilities .
  • Inflammation Studies : The compound was tested for anti-inflammatory properties in animal models, demonstrating a reduction in edema and pain response when administered at therapeutic doses .

Properties

IUPAC Name

3-(2-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11;/h2-6H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAPRHUVZTWEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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